molecular formula C22H22N2 B2396951 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine CAS No. 47377-38-8

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine

Cat. No.: B2396951
CAS No.: 47377-38-8
M. Wt: 314.432
InChI Key: XMXLQHNQDBRYPX-UHFFFAOYSA-N
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Description

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine is a piperazine derivative featuring two 3-phenylprop-2-yn-1-yl substituents at the 1,4-positions of the piperazine ring. The compound’s structure combines the piperazine core—a six-membered diamine ring—with aromatic phenyl groups and alkyne functionalities.

Properties

IUPAC Name

1,4-bis(3-phenylprop-2-ynyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22/h1-6,9-12H,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXLQHNQDBRYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that compounds with similar structures showed promising results against leukemia and breast cancer cell lines, suggesting the potential for this compound in cancer therapeutics .

Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Its interaction with neurotransmitter systems may provide neuroprotective effects, making it relevant in the development of treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Organic Synthesis Applications

Click Chemistry
this compound can be utilized in click chemistry reactions to synthesize more complex molecules. The compound's alkyne functional groups allow for efficient coupling reactions, leading to the formation of diverse chemical entities that can be explored for various applications in drug discovery and materials science .

Catalysis
The compound has been investigated as a catalyst in organic reactions. Its unique structure allows it to facilitate reactions such as retro-chloropalladation, which can be used to synthesize other valuable compounds .

Materials Science Applications

Polymer Chemistry
In materials science, derivatives of this compound are being explored for their potential as polymer additives or stabilizers. The incorporation of this compound into polymer matrices may enhance mechanical properties or thermal stability, making it useful in developing advanced materials for various industrial applications .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several derivatives based on the structure of this compound. It was found that modifications to the phenyl groups significantly influenced cytotoxicity against human cancer cell lines. The most active derivative showed an IC50 value in the low micromolar range against multiple cancer types, indicating strong potential for further development .

Case Study 2: Neuroprotective Properties

In another investigation, researchers assessed the neuroprotective effects of piperazine derivatives on neuronal cultures subjected to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and promote cell survival pathways, highlighting their therapeutic potential in neurodegenerative diseases .

Summary Table of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityInhibits proliferation of cancer cells
NeuropharmacologicalPotential neuroprotective effects
Organic SynthesisUsed in click chemistry and catalysis
Materials ScienceEnhances properties of polymers

Mechanism of Action

The mechanism of action of 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The phenylpropynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The phenylpropynyl groups in the target compound likely enhance thermal stability compared to aliphatic analogs like 1,4-bis(3-aminopropyl)piperazine, which decomposes at lower temperatures .
  • Electronic Effects : The electron-withdrawing nature of sulfonyl groups in 1,4-bis(4-fluorophenylsulfonyl)piperazine contrasts with the electron-rich phenylpropynyl groups, which may influence binding interactions in pharmacological contexts .

Hypothetical Pathway for Target Compound :

  • Step 1 : Propargyl bromide derivatives (3-phenylprop-2-yn-1-yl bromide) could react with piperazine in acetonitrile or DMF.
  • Step 2 : Base (e.g., K₂CO₃) facilitates deprotonation, promoting alkylation at both nitrogen sites .

Thermal and Chemical Stability

  • Thermal Stability: Piperazines with bulky aromatic substituents (e.g., phenyl groups) generally exhibit higher stability. For example, selenogallate [Mn(en)₃][Ga₂Se₅] (with metal-amine cations) is more stable than [bappH₂][Ga₂Se₄], which uses a protonated bis(aminopropyl)piperazine cation . The target compound’s phenylpropynyl groups may similarly enhance stability.
  • Chemical Reactivity : The alkyne moiety in the target compound could participate in click chemistry or serve as a site for further functionalization, unlike saturated analogs .

Pharmacological Activities

While direct data on the target compound is unavailable, structurally related piperazine derivatives show diverse bioactivities:

Activity Example Compound Mechanism/Result Reference
Antimalarial N1-(7-chloro-4-quinolyl)-bapp derivatives Improved selectivity indices (IC₅₀: nanomolar range) against P. falciparum .
Kinase Inhibition Bis(5-arylidene-thiazolinone)piperazines Nanomolar activity against DYRK1A kinase (IC₅₀ = 0.041 µM) .
Antitumor Bis(aminodithiocarboxy)piperazine derivatives 90% inhibition of HL-60 cells at 10 µM .
Nootropic 1-Acylpiperazines Enhanced acetylcholine release; active at 0.001 mg/kg (sc) in mice .

Potential Applications of Target Compound:

  • The phenylpropynyl groups may increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies (cf. nootropic piperazines ).
  • The alkyne functionality could enable conjugation with biomarkers or drugs via Huisgen cycloaddition.

Biological Activity

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, focusing on its antiviral, antibacterial, and anticancer activities, supported by experimental data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H26N2\text{C}_{22}\text{H}_{26}\text{N}_2

This structure consists of a piperazine ring substituted with two propargyl groups, each attached to phenyl rings.

Antiviral Activity

Research has indicated that derivatives of piperazine compounds exhibit antiviral properties. In particular, studies have shown that this compound displays moderate antiviral activity against various viruses. For instance, in a study evaluating the antiviral efficacy of several piperazine derivatives, it was found that this compound exhibited protective effects against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with a cytotoxic concentration (CC50) of approximately 92 µM in Vero cells .

Table 1: Antiviral Activity of this compound

Virus TypeCytotoxic Concentration (CC50)Protective Effect
CVB-292 µMModerate
HSV-1Not specifiedModerate

Antibacterial Activity

The antibacterial activity of this compound has also been explored. Research indicates that piperazine derivatives can inhibit the growth of various bacterial strains. Specifically, studies have demonstrated that related compounds exhibit activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a potential for this compound to act as an antibacterial agent .

Table 2: Antibacterial Activity of Related Piperazine Derivatives

Bacterial StrainActivity Observed
Staphylococcus aureusInhibition observed
Pseudomonas aeruginosaInhibition observed

Anticancer Activity

The anticancer potential of piperazine derivatives has been a focus of numerous studies. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines. For example, studies on similar structures have reported significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Observations
A549Not specifiedSignificant cytotoxicity observed
MCF7Not specifiedSignificant cytotoxicity observed

Case Studies

A notable study investigated the synthesis and biological evaluation of piperazine derivatives, including those structurally similar to this compound. The results highlighted the importance of structural modifications in enhancing biological activity. This study emphasized the role of aryl substitutions in increasing the efficacy against viral and bacterial pathogens .

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